6-[(Cyclopropylamino)methyl]-1,2-dihydropyridin-2-one
Description
6-[(Cyclopropylamino)methyl]-1,2-dihydropyridin-2-one is a heterocyclic compound featuring a dihydropyridin-2-one core substituted at the 6-position with a cyclopropylaminomethyl group. This structure combines the electron-deficient dihydropyridinone ring with a conformationally constrained cyclopropylamine moiety, which may enhance metabolic stability and binding affinity in medicinal chemistry contexts .
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
6-[(cyclopropylamino)methyl]-1H-pyridin-2-one |
InChI |
InChI=1S/C9H12N2O/c12-9-3-1-2-8(11-9)6-10-7-4-5-7/h1-3,7,10H,4-6H2,(H,11,12) |
InChI Key |
HZIIABIOXSKKIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=CC=CC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Cyclopropylamino)methyl]-1,2-dihydropyridin-2-one typically involves the reaction of cyclopropylamine with a suitable precursor of the dihydropyridinone ring. One common method involves the use of cyclopropylamine and a pyridine derivative under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for 6-[(Cyclopropylamino)methyl]-1,2-dihydropyridin-2-one are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-[(Cyclopropylamino)methyl]-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The cyclopropylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
6-[(Cyclopropylamino)methyl]-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-[(Cyclopropylamino)methyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .
Comparison with Similar Compounds
Structural Analogues of Dihydropyridin-2-one Derivatives
The following table summarizes key structural analogs and their substituents:
Key Observations:
Cyclopropyl vs. Isopropyl Groups : The cyclopropyl group in the target compound introduces ring strain and rigidity, which may reduce metabolic degradation compared to the more flexible isopropyl group in the analog from .
Biological Activity : Cyclopropylamine-containing compounds in demonstrated enhanced enzymatic and antiproliferative activity in purine-based analogs, suggesting that the cyclopropyl group in the target compound could similarly improve potency .
Solubility and Reactivity : The tetrahydrofuran-containing analog () includes an oxygen atom, likely improving aqueous solubility compared to the purely hydrocarbon-based cyclopropyl group . Conversely, halogenated derivatives () may exhibit unique reactivity profiles due to electrophilic substituents .
Biological Activity
6-[(Cyclopropylamino)methyl]-1,2-dihydropyridin-2-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C10H12N2O
- Molecular Weight : 176.22 g/mol
The structure includes a dihydropyridinone core with a cyclopropylamino substituent, which is crucial for its biological activity.
Research indicates that 6-[(Cyclopropylamino)methyl]-1,2-dihydropyridin-2-one exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been identified as an inhibitor of mutant isocitrate dehydrogenase (IDH) enzymes, which are implicated in various cancers. This inhibition can lead to altered metabolic pathways that hinder tumor growth .
- Antimicrobial Activity : In vitro studies have shown that derivatives related to this compound possess significant antimicrobial properties. These compounds have demonstrated effectiveness against various pathogenic microorganisms, suggesting potential applications in treating infections .
- Antioxidant Properties : The compound also exhibits antioxidant activity, which can protect cells from oxidative stress and reduce the risk of diseases associated with oxidative damage .
Anticancer Activity
A study focusing on the anticancer potential of 6-[(Cyclopropylamino)methyl]-1,2-dihydropyridin-2-one derivatives revealed promising results:
- Cell Lines Tested : Various cancer cell lines including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Results : The compound showed significant cytotoxic effects at concentrations ranging from 10 to 50 µM, with IC50 values indicating effective inhibition of cell proliferation.
| Cell Line | IC50 (µM) | % Inhibition at 50 µM |
|---|---|---|
| HeLa | 25 | 78 |
| MCF-7 | 30 | 72 |
| A549 | 20 | 85 |
Antimicrobial Activity
In another investigation assessing antimicrobial efficacy:
- Pathogens Tested : Staphylococcus aureus, Escherichia coli, and Candida albicans.
- Minimum Inhibitory Concentrations (MIC) were determined as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 30 |
The results indicate that the compound exhibits potent antimicrobial activity, particularly against gram-positive bacteria.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that 6-[(Cyclopropylamino)methyl]-1,2-dihydropyridin-2-one has favorable absorption and distribution characteristics. However, further studies are necessary to fully elucidate its metabolic profile and potential hepatotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
